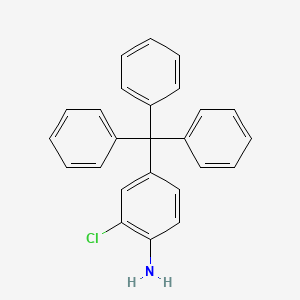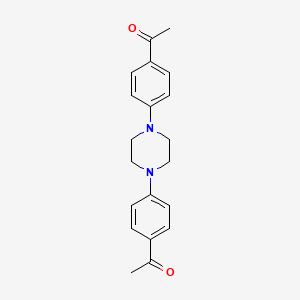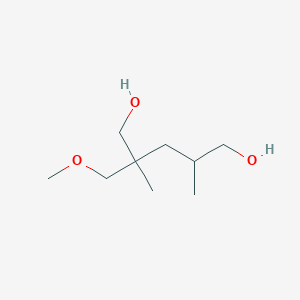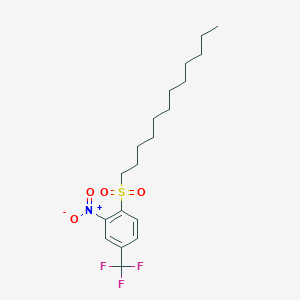
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a dodecylsulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Die Synthese von 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzol umfasst in der Regel mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit einem Benzolderivat, das bereits eine Trifluormethylgruppe enthält.
Sulfonierung: Die Dodecylsulfonylgruppe wird durch Sulfonierung eingeführt, häufig unter Verwendung von Dodecylsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin.
Industrielle Produktionsverfahren können eine Optimierung dieser Schritte beinhalten, um Ausbeute und Reinheit zu verbessern, sowie die Verwendung von kontinuierlichen Durchflussreaktoren, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzol durchläuft verschiedene Arten chemischer Reaktionen:
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder unter Verwendung von Eisenpulver in sauren Bedingungen zu einem Amin reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere unter stark basischen Bedingungen.
Oxidation: Die Dodecylsulfonylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren zu einem Sulfon oxidiert werden.
Zu den üblichen Reagenzien und Bedingungen für diese Reaktionen gehören Palladiumkatalysatoren für die Reduktion, starke Basen wie Natriumhydrid für die Substitution und Wasserstoffperoxid für die Oxidation. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Amine, substituierte Benzolderivate und Sulfone.
Wissenschaftliche Forschungsanwendungen
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Vorläufer für die Medikamentenentwicklung zu untersuchen, insbesondere für Verbindungen, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Aufgrund seiner einzigartigen Kombination von funktionellen Gruppen wird es bei der Entwicklung von Spezialchemikalien, einschließlich Tensiden und Polymeren, eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzol seine Wirkung entfaltet, hängt von der jeweiligen Anwendung ab:
Molekulare Ziele: In biologischen Systemen kann die Verbindung oder ihre Derivate bestimmte Enzyme oder Rezeptoren angreifen, was zu einer Hemmung oder Aktivierung biochemischer Signalwege führt.
Beteiligte Signalwege: Die Nitrogruppe kann durch Bioreduktion zu reaktiven Zwischenprodukten umgewandelt werden, die mit zellulären Komponenten interagieren, während die Trifluormethylgruppe die Bindungsaffinität zu Zielproteinen erhöhen kann.
Wirkmechanismus
The mechanism by which 1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound or its derivatives may target specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
1-(Dodecylsulfonyl)-2-nitro-4-(trifluoromethyl)benzol kann mit anderen ähnlichen Verbindungen verglichen werden:
1-(Dodecylsulfonyl)-2-nitrobenzol: Es fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
1-(Dodecylsulfonyl)-4-(trifluoromethyl)benzol: Es fehlt die Nitrogruppe, was sich auf seine potenzielle biologische Aktivität und chemische Reaktivität auswirkt.
2-Nitro-4-(trifluoromethyl)benzol: Es fehlt die Dodecylsulfonylgruppe, was zu unterschiedlicher Löslichkeit und chemischem Verhalten führt.
Eigenschaften
Molekularformel |
C19H28F3NO4S |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
1-dodecylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H28F3NO4S/c1-2-3-4-5-6-7-8-9-10-11-14-28(26,27)18-13-12-16(19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
InChI-Schlüssel |
HTLYERXONXGOJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


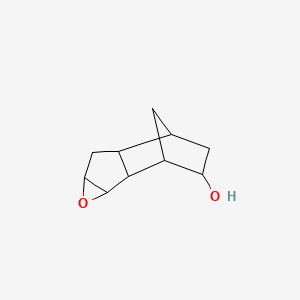
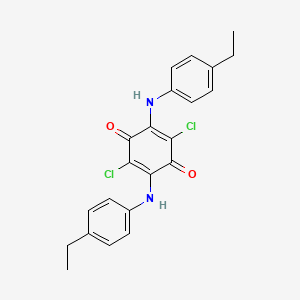
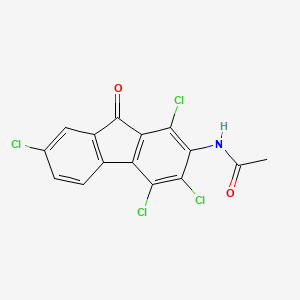
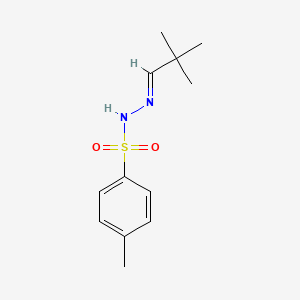
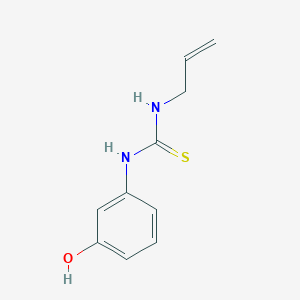


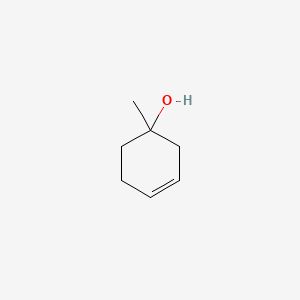
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
